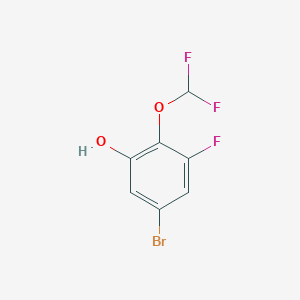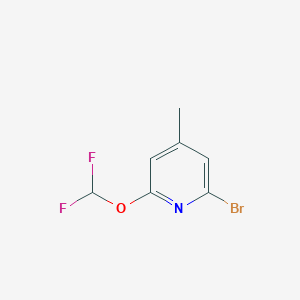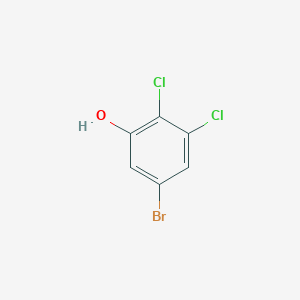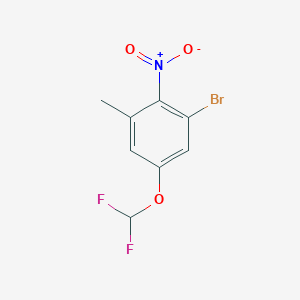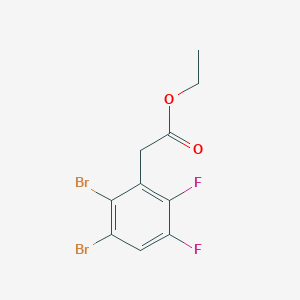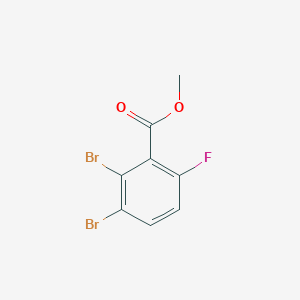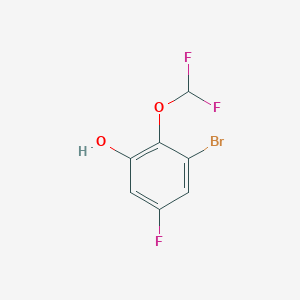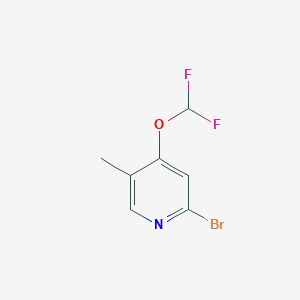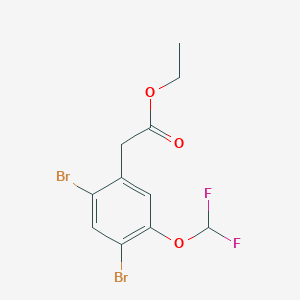
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Descripción general
Descripción
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, or DBDMFPA, is a brominated phenylacetonitrile compound that is used in a variety of scientific research applications. It is a versatile compound due to its unique properties, including its low toxicity, good solubility in organic solvents, and its ability to react with a variety of other compounds. DBDMFPA is widely used in organic synthesis, biochemistry, and pharmacology research.
Aplicaciones Científicas De Investigación
DBDMFPA has a variety of scientific research applications due to its unique properties. It is widely used in organic synthesis and biochemistry, as it is a versatile compound that can react with a variety of other compounds. It is also used in pharmacology research due to its low toxicity and its ability to interact with a variety of biological molecules. DBDMFPA has been used in the synthesis of a variety of pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents. It has also been used to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of DBDMFPA is not fully understood. However, it is believed that its brominated structure helps it interact with a variety of biological molecules. The difluoromethoxy group is thought to be important in the binding of DBDMFPA to proteins, as it can interact with the hydrogen bonds that form between the protein and other molecules. The phenylacetonitrile portion of the molecule is thought to be important in the binding of DBDMFPA to other molecules, as it can interact with the hydrophobic regions of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBDMFPA have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to have some anti-viral activity in vitro. The exact mechanism of action of DBDMFPA is not yet known, but it is believed to involve the interaction of its brominated structure with a variety of biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBDMFPA has a number of advantages for use in laboratory experiments. It is a simple compound to synthesize, and can be prepared in a laboratory setting using a few readily available reagents. It is also a versatile compound that can react with a variety of other compounds. Additionally, it has low toxicity and is able to interact with a variety of biological molecules. The main limitation of DBDMFPA is that its exact mechanism of action is not yet known, and further research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are a number of potential future directions for research on DBDMFPA. Further studies are needed to better understand the exact mechanism of action of the compound, and its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceutical compounds, and its potential use as a therapeutic agent. Finally, further research is needed to explore the potential uses of DBDMFPA in other scientific research applications, such as organic synthesis and biochemistry.
Propiedades
IUPAC Name |
2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKQMTLDKIUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



